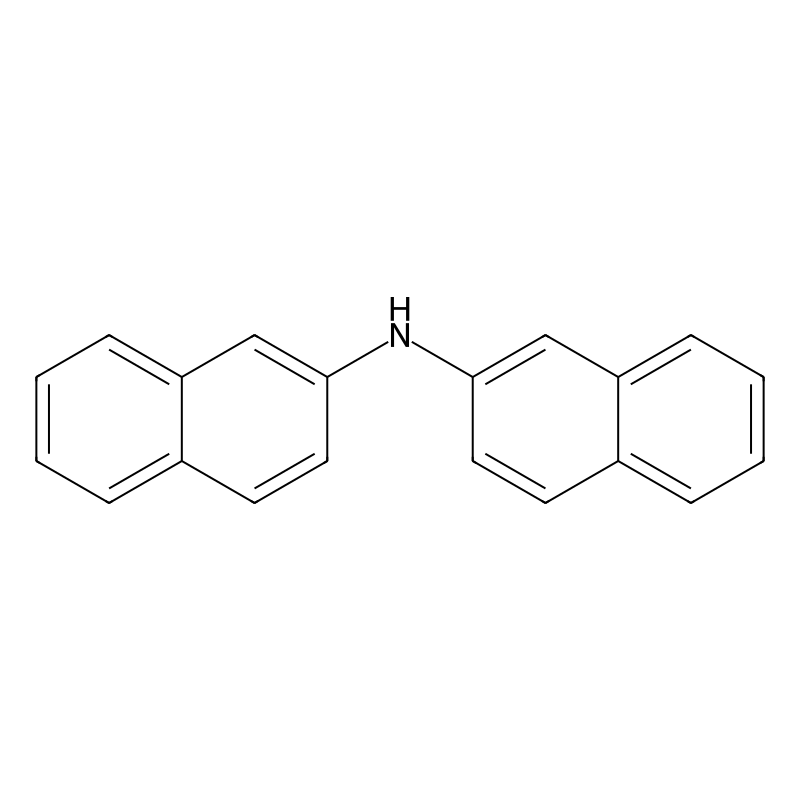

2,2'-Dinaphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,2'-Dinaphthylamine is a relatively simple molecule to synthesize, with various methods reported in scientific literature. One common approach involves the condensation of 2-naphthylamine with 2-naphthol in the presence of an acid catalyst, such as sulfuric acid. The resulting product can be purified through recrystallization or other techniques.

Researchers often employ various techniques to characterize 2,2'-dinaphthylamine, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of hydrogen and carbon atoms present. []

- Mass spectrometry: This technique provides information about the molecular weight of the compound and can also be used to identify impurities. []

- X-ray crystallography: This technique allows researchers to determine the three-dimensional arrangement of atoms in the crystal lattice of 2,2'-dinaphthylamine. []

Applications in Material Science:

,2'-Dinaphthylamine has been explored for potential applications in various areas of material science, including:

- Organic light-emitting diodes (OLEDs): Researchers have investigated the use of 2,2'-dinaphthylamine as a host material in OLEDs due to its good thermal stability and film-forming properties. []

- Organic electronics: 2,2'-Dinaphthylamine has been studied as a potential candidate for organic field-effect transistors (OFETs) due to its ability to form p-type (hole-transporting) materials. []

Other Potential Applications:

,2'-Dinaphthylamine has also been investigated for its potential applications in other areas, such as:

- Sensors: Researchers have explored the use of 2,2'-dinaphthylamine in the development of fluorescent sensors for the detection of various analytes.

- Biomedical research: Some studies have suggested that 2,2'-dinaphthylamine derivatives may have potential applications in drug discovery.

- Origin: 2,2'-Dinaphthylamine can be synthesized from various starting materials, commonly through the condensation of β-naphthylamine [].

- Significance: This compound is primarily used as a precursor in the synthesis of various organic materials, including dyes, pigments, and polymers. It also finds applications in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.

Molecular Structure Analysis

2,2'-Dinaphthylamine has a linear structure with two naphthalene rings connected at the 2nd position by a central amine group. The key features include:

- Aromatic rings: The presence of two naphthalene rings imparts aromatic character to the molecule, making it stable and relatively unreactive.

- Amine group: The central amine group introduces a site for potential chemical modification and can participate in hydrogen bonding with other molecules [].

Chemical Reactions Analysis

- Synthesis: A common method for synthesizing 2,2'-dinaphthylamine involves the condensation of β-naphthylamine with copper as a catalyst [].

2 C10H7NH2 + Cu -> C20H15N + H2 + Cu- Other reactions: 2,2'-Dinaphthylamine can undergo further reactions like nitration, sulfonation, and halogenation due to the presence of the activated aromatic rings. However, specific reaction conditions and detailed mechanisms are beyond the scope of this analysis.

Physical And Chemical Properties Analysis

2,2'-Dinaphthylamine itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of functional materials.

- There is limited data available on the specific toxicity of 2,2'-dinaphthylamine. However, as a general guideline for aromatic amines, it's advisable to handle it with care due to potential skin irritation and respiratory issues upon inhalation [].

- Flammability: The aromatic nature of the molecule suggests potential flammability. However, specific flash point data is unavailable.

- It's recommended to consult safety data sheets (SDS) for detailed handling and disposal procedures before working with 2,2'-dinaphthylamine.

- Oxidation: This compound can be oxidized to form corresponding nitro derivatives or other oxidized products. For instance, it can yield nitro-derivatives through nitration reactions.

- Reduction: Reduction reactions can convert 2,2'-dinaphthylamine into various tetrahydro derivatives.

- Substitution Reactions: The amine group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups on the naphthalene rings.

The biological activity of 2,2'-dinaphthylamine is significant due to its potential health effects:

- Carcinogenicity: Similar to other aromatic amines, 2,2'-dinaphthylamine has been classified as a potential human carcinogen. Its metabolism may lead to the formation of reactive intermediates that can bind to DNA and induce mutations.

- Toxicity: Exposure to this compound is associated with various toxicological effects, including mutagenicity in bacterial assays and potential bladder cancer risk due to its presence in tobacco smoke and industrial settings.

The synthesis of 2,2'-dinaphthylamine typically involves several methods:

- Bucherer Reaction: This method involves heating naphthol with ammonium salts (such as ammonium zinc chloride) at elevated temperatures (200-210 °C) to yield the dinaphthylamine derivative.

- Amination of Naphthalene Derivatives: Another approach includes the direct amination of naphthalene or its derivatives using ammonia or amines under specific catalytic conditions.

- Chemical Modification: Existing naphthalene derivatives can be chemically modified through various reactions (e.g., nitration followed by reduction) to produce 2,2'-dinaphthylamine.

Historically, 2,2'-dinaphthylamine has been utilized in several applications:

- Dye Manufacturing: It was primarily used as an intermediate in the synthesis of azo dyes.

- Rubber Industry: The compound served as an antioxidant in rubber formulations to enhance durability and resistance to degradation.

- Research

Studies have shown that 2,2'-dinaphthylamine interacts with various biological systems:

- Metabolic Activation: It undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA.

- Mutagenicity Tests: In vitro studies have demonstrated that this compound induces mutations in bacterial strains like Salmonella typhimurium, indicating its potential genotoxic effects.

Several compounds share structural similarities with 2,2'-dinaphthylamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Naphthylamine | C₁₀H₉N | Primarily used in dye manufacturing; less toxic than dinaphthylamine. |

| 4-Aminobiphenyl | C₁₂H₁₃N | Known carcinogen; used in dye production; similar metabolic pathways. |

| β-Naphthylamine | C₁₀H₉N | Used historically in dye production; less hazardous than dinaphthylamine. |

| Aniline | C₆H₅NH₂ | Widely used in dye manufacturing; lower toxicity compared to dinaphthylamine. |

Uniqueness: 2,2'-Dinaphthylamine stands out due to its dual naphthalene structure which enhances its stability and potential for complex chemical reactivity compared to simpler aromatic amines like aniline or naphthylamines.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard